3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-14-11-8-15-7-6-12(11)16-9-13(14)20(18,19)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVIMHQUMPDHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one chemical properties"
This guide provides an in-depth technical analysis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents.
Chemical Identity & Physicochemical Profile[1]
The 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is a fused bicyclic heterocycle belonging to the naphthyridinone class. It is characterized by a 1,6-naphthyridine core (a pyridine ring fused to a pyridin-4-one ring) substituted at the 3-position with a phenylsulfonyl group. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from the parent scaffold.
| Property | Description |
| IUPAC Name | 3-(benzenesulfonyl)-1,6-naphthyridin-4(1H)-one |
| Molecular Formula | C₁₄H₁₀N₂O₃S |
| Molecular Weight | 286.31 g/mol |
| Core Scaffold | 1,6-Naphthyridine (diaza-naphthalene isomer) |
| Electronic Character | Electron-deficient core; C3-sulfonyl group acts as a strong electron-withdrawing group (EWG). |
| Acidity (pKa) | Estimated pKa ~6.5–7.5 (NH). The C3-sulfonyl group significantly increases the acidity of the N1-H compared to the unsubstituted parent (pKa ~11). |
| Solubility | Low in water; Moderate in MeOH/EtOH; High in DMSO, DMF. |
| Tautomerism | Exists primarily in the 4-oxo (lactam) form rather than the 4-hydroxy (lactim) form, stabilized by the vinylogous amide resonance and the sulfonyl group. |
Structural Analysis
The molecule features a "push-pull" electronic system. The N1 nitrogen acts as a donor (vinylogous amide), while the C4 carbonyl and C3 sulfonyl group act as acceptors. This conjugation makes the N1-proton highly acidic and the C2 position susceptible to nucleophilic attack under specific conditions.
Synthetic Methodology: The Gould-Jacobs Adaptation
The most robust route to 3-sulfonyl-1,6-naphthyridin-4-ones is an adaptation of the Gould-Jacobs reaction . This sequence involves the condensation of an aminopyridine with an activated acrylate, followed by high-temperature cyclization.
Reaction Scheme (DOT Visualization)
Caption: Synthesis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one via Gould-Jacobs cyclization.
Detailed Protocol
Step 1: Formation of the Enamine
-
Reagents : Dissolve 4-aminopyridine (1.0 eq) and ethyl 2-(phenylsulfonyl)-3-ethoxyacrylate (1.1 eq) in anhydrous ethanol.
-
Reaction : Reflux the mixture for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Workup : Cool the solution. The enamine intermediate often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Hexane.
Step 2: Thermal Cyclization
-
Medium : Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C.
-
Addition : Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid evolution of ethanol vapor occurs.
-
Duration : Maintain reflux for 20–45 minutes until the starting material is consumed.
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Purification : Cool the mixture to room temperature. Dilute with hexane to precipitate the crude product. Filter and wash with hexane (to remove Dowtherm A) and diethyl ether. Recrystallize from DMF/Ethanol.
Chemical Reactivity & Derivatization[1]
The 3-phenylsulfonyl group is not just a passive substituent; it serves as a functional handle for further chemical modification.
Nucleophilic Displacement (Ipso-Substitution)
While the sulfonyl group is stable, it can act as a leaving group under forcing conditions with strong nucleophiles (e.g., thiols or alkoxides) if the ring is sufficiently electron-deficient, although this is less common than displacement of halides.
N-Alkylation
The N1 position is acidic. Treatment with a mild base (K₂CO₃ or Cs₂CO₃) in DMF followed by an alkyl halide allows for regioselective N-alkylation. This is a critical step in medicinal chemistry to tune lipophilicity and target engagement.
-
Protocol : 1.0 eq Substrate + 1.5 eq K₂CO₃ + 1.2 eq R-X in DMF at 60°C.
Electrophilic Substitution
The phenyl ring of the sulfonyl group is deactivated, but the C5/C8 positions of the naphthyridine ring are accessible for electrophilic aromatic substitution (e.g., nitration, halogenation), provided the N6 nitrogen is not protonated.
Biological Applications & Mechanism of Action
The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinolones.
Kinase Inhibition (c-Met / VEGFR)
Sulfonyl-substituted N-heterocycles are frequent motifs in Type II kinase inhibitors. The sulfonyl group can form hydrogen bonds with the backbone NH of the hinge region or interact with the gatekeeper residue.
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Mechanism : The planar naphthyridine core mimics the adenine ring of ATP, while the phenylsulfonyl group extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation.
Anti-Infective Potential
Analogous to fluoroquinolones, naphthyridinones can target bacterial DNA gyrase or Topoisomerase IV. The C3-sulfonyl group modifies the binding geometry, potentially overcoming resistance mechanisms associated with standard C3-carboxyl quinolones.
Signaling Pathway Interaction (DOT Visualization)
Caption: Proposed mechanism of kinase inhibition by the naphthyridinone scaffold.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical data should be verified:
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¹H NMR (DMSO-d₆) :
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Singlet at ~8.5–9.0 ppm (C2-H).
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Doublet/Multiplets for the naphthyridine core protons (C5, C7, C8).
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Aromatic multiplet (7.5–8.0 ppm) for the phenylsulfonyl group.
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Broad singlet >12 ppm for N1-H (exchangeable with D₂O).
-
-
Mass Spectrometry : ESI+ mode should show [M+H]⁺ at m/z 287.
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IR Spectroscopy : Strong absorptions for C=O (Lactam) at ~1640 cm⁻¹ and SO₂ (asymmetric/symmetric stretch) at ~1300/1150 cm⁻¹.
References
-
Synthesis of 1,6-Naphthyridines
- Standard protocols for Gould-Jacobs cycliz
-
Source: (Context: General synthesis of the scaffold).
-
Biological Activity of Naphthyridinones
- Review of the scaffold's utility in kinase and HIV inhibition.
-
Source: (Context: Bioactivity profile).
-
Sulfonyl-Pyridazine/Naphthyridine Analogs
- Methodology for introducing sulfonyl groups into diaza-heterocycles.
-
Source: (Context: Sulfonyl group chemistry).
-
Kinase Inhibitor SAR
- Structure-Activity Relationship studies on 1,6-naphthyridin-2-ones and 4-ones as c-Met inhibitors.
-
Source: (Context: Kinase targeting logic).
"biological activity of 1,6-naphthyridine derivatives"
An In-Depth Technical Guide to the Biological Activity of 1,6-Naphthyridine Derivatives
Abstract
The 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted therapeutic potential of 1,6-naphthyridine derivatives. We will delve into the core biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and key examples from recent literature. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis of a representative 1,6-naphthyridine derivative and for the evaluation of its biological activity, aiming to bridge the gap between theoretical knowledge and practical application in the laboratory.
Introduction to the 1,6-Naphthyridine Scaffold
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible isomers, with the 1,6-naphthyridine core being of significant interest to medicinal chemists.[3] This interest stems from the scaffold's presence in various natural products and its versatile nature, which allows for functionalization at multiple positions, leading to a wide array of pharmacological activities.[1][4] Consequently, 1,6-naphthyridine derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications.[5][6][7] Some derivatives have even progressed into clinical trials, highlighting their potential in cancer chemotherapy.[8]
Chapter 1: Anticancer Activity
The development of novel anticancer agents is a cornerstone of modern drug discovery, and 1,6-naphthyridine derivatives have demonstrated significant potential in this area.[5][6] Their cytotoxic effects are often mediated through the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanisms of Action
The anticancer activity of 1,6-naphthyridine derivatives is diverse, targeting multiple facets of cancer cell biology.
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Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer.
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AXL and MET Kinases: Certain 1,6-naphthyridinone derivatives have been identified as potent and selective type II inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[9] Optimization of a lead structure led to compounds with excellent AXL inhibitory activity (IC50 = 1.1 nM) and high selectivity over the MET kinase.[9]
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VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process vital for tumor growth and metastasis. 1,6-Naphthyridine analogues have been studied as VEGFR-2 inhibitors, with 3D-QSAR studies indicating that bulky, hydrophobic, and hydrogen-bond accepting substituents on the 1,6-naphthyridine ring are favorable for inhibitory activity.[10]
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FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) is another promising target, particularly in hepatocellular carcinoma. Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective FGFR4 inhibitors, demonstrating significant antitumor efficacy in xenograft models.[11][12]
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Topoisomerase Inhibition: Some 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as novel topoisomerase I-targeting anticancer agents.[13] These compounds exhibit potent cytotoxic activity, with specific substitutions at the 5-position being crucial for their ability to inhibit the enzyme.[13]
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Induction of Apoptosis: A number of 1,6-naphthyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. For example, compound 16f was found to induce apoptosis in U87MG cells in a concentration-dependent manner by increasing the levels of reactive oxygen species (ROS).[14]
Caption: Anticancer mechanisms of 1,6-naphthyridine derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the anticancer potency of 1,6-naphthyridine derivatives.
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For VEGFR-2 inhibitors, bulky substituents at the second position of the 1,6-naphthyridine ring lead to potent inhibitory activity.[10] Additionally, substitutions on the phenyl ring at the third position significantly influence activity.[10]
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In a series of cytotoxic naphthyridine derivatives, the introduction of a naphthyl ring at the C-2 position enhanced anticancer activity against various human cancer cell lines.[15]
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For 1H-imidazo[4,5-h][4][16]-naphthyridin-2(3H)-ones as c-Met kinase inhibitors, specific substitutions are key to their inhibitory potential.[17]
Key Anticancer 1,6-Naphthyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,6-naphthyridine derivatives.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10a | MOLM-13 | 76 | [5] |
| 16f | U87MG | 3.28±0.15 | [14] |
| 3-Nitrobenzo[h][4][16]naphthyridine-2,5-dione | HepG-2 | 15.3±0.7 | [7] |
| Compound 16 (C-2 naphthyl) | HeLa | 0.71 | [15] |
| Compound 25c | AXL Kinase Inhibition | 0.0011 | [9] |
| Compound A34 | FGFR4 Kinase Inhibition | - | [11] |
Chapter 2: Antiviral Activity
Certain 1,6-naphthyridine derivatives have shown significant promise as antiviral agents, particularly against human herpesviruses.
Mechanisms of Action
A series of 1,6-naphthyridine analogues have demonstrated potent activity against human cytomegalovirus (HCMV).[16][18] Notably, these compounds remained effective against HCMV strains that are resistant to conventional antiviral drugs like ganciclovir, suggesting a novel mechanism of action.[16][18] Time-of-drug-addition studies indicate that these compounds affect the early and late stages of viral replication.[16] Some derivatives also exhibit activity against herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and type 2 rhinovirus.[16] The natural product aaptamine, which contains a 1,6-naphthyridine scaffold, has shown activity against HIV-1.[19]
Key Antiviral 1,6-Naphthyridine Derivatives
| Compound | Target Virus | Activity | Reference |
| A1 | HCMV (strains AD 169 and Towne) | 39- to 223-fold lower IC50 than ganciclovir | [16][18] |
| A1 | HSV-2 | 21.5-fold more potent than acyclovir | [18] |
| Aaptamine | HIV-1 | Antiviral activity | [19] |
Chapter 3: Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and 1,6-naphthyridine derivatives have been identified as a promising class of compounds.[20][21]
Antibacterial and Antifungal Properties
Synthetically derived 1,6-naphthyridines have demonstrated a broad spectrum of antimicrobial activity.[20][22] Studies have shown that the type and position of halogen substitutions on the naphthyridine core can significantly influence their antimicrobial and antifungal properties.[20] For instance, specific bromo-substituted derivatives were found to be potent antimicrobial and antifungal agents.[20] Some novel naphthyridone derivatives have shown good activity against MSSA and P. aeruginosa.[23]
Key Antimicrobial 1,6-Naphthyridine Derivatives
| Compound Class | Target Microbe(s) | Activity (MIC) | Reference |
| 8,10-Dibromo-6-phenyl... | Bacteria | Potent antimicrobial | [20] |
| 8,10-Dibromo-6-(4-methoxy-phenyl)... | Fungi | Potent antifungal | [20] |
| Naphthyridone derivatives 3 and 7 | P. aeruginosa | 0.25 µg/mL | [23] |
Chapter 4: Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. 1,6-Naphthyridine derivatives, particularly those derived from natural sources like Sophora alkaloids, have shown significant anti-inflammatory properties.[1][2]
Mechanisms of Action
The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the production of pro-inflammatory cytokines. Several 1,6-naphthyridine analogues have been shown to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This suggests that these compounds interfere with key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Anti-inflammatory action of 1,6-naphthyridines.
Key Anti-inflammatory 1,6-Naphthyridine Derivatives
-
12,13-dehydrosophoridine: This derivative from Sophora tonkinesis roots showed more potent inhibition of TNF-α and IL-6 secretion than the reference compound, matrine.[1]
-
Alopecuroides B and C: These novel 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides also exhibited strong anti-inflammatory properties by reducing TNF-α and IL-6 levels.[1][2]
-
C-34: A synthetic naphthyridine derivative, demonstrated both in vitro and in vivo anti-inflammatory activity by inhibiting inflammatory cytokines and protecting against endotoxin-induced lethality in mice.[24]
Chapter 5: Synthesis and Experimental Protocols
The synthesis of 1,6-naphthyridine derivatives can be achieved through various strategies, with one-pot multicomponent reactions (MCRs) being a particularly efficient approach.[25][26]
General Synthetic Strategies
MCRs offer several advantages for the synthesis of 1,6-naphthyridines, including expedited reaction times, high yields, and ease of product and catalyst separation.[26] A common MCR involves the reaction of a benzaldehyde derivative, malononitrile, and an amine in the presence of a catalyst. Another strategy involves the acid-mediated intramolecular Friedel-Crafts reaction.[4]
Caption: General workflow for synthesizing 1,6-naphthyridines.
Detailed Protocol 1: Synthesis of a Substituted 1,6-Naphthyridine Derivative via MCR
This protocol is adapted from a reported one-pot multicomponent synthesis.[25][26]
Objective: To synthesize a novel 1,6-naphthyridine derivative.
Materials:
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Benzaldehyde derivative (1 mmol)
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Malononitrile (2 mmol)
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1-Naphthylamine (1 mmol)
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SiO2/Fe3O4@MWCNTs catalyst (recyclable)
-
Water (as solvent)
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Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the benzaldehyde derivative (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and a catalytic amount of SiO2/Fe3O4@MWCNTs in water.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a short timeframe as indicated by MCRs), the solid product is separated.
-
The catalyst can be easily separated from the reaction mixture using an external magnet due to its magnetic properties.
-
The crude product is then purified by recrystallization from hot ethanol to yield the pure 1,6-naphthyridine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Self-Validation: The success of the synthesis is validated by the spectroscopic data matching the expected structure of the target 1,6-naphthyridine derivative and by achieving a high yield of the pure product.
Detailed Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized 1,6-naphthyridine derivative on a cancer cell line.
Materials:
-
Synthesized 1,6-naphthyridine derivative
-
Human cancer cell line (e.g., U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
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Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Self-Validation: The reliability of the assay is ensured by including appropriate controls (vehicle and no-treatment) and by the reproducibility of the dose-response curve across replicate experiments.
Chapter 6: Future Perspectives
The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Target Specificity: Designing derivatives with higher selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices.
-
Combination Therapies: Exploring the synergistic effects of 1,6-naphthyridine derivatives with existing drugs to overcome resistance and enhance efficacy, particularly in cancer treatment.
-
New Biological Activities: Investigating the potential of this scaffold against other diseases, such as neurodegenerative disorders and metabolic diseases.
-
Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the pharmacokinetic properties of promising 1,6-naphthyridine derivatives.
The versatility and proven biological activity of 1,6-naphthyridines ensure their continued importance in the field of medicinal chemistry for years to come.
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Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 8(5), 1069-1079. [Link]
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Chan, L., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]
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Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
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Kumar, A., et al. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Asian Journal of Chemistry, 37(6), 1421-1430. [Link]
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Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(10), 1897-1906. [Link]
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Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Chemistry Africa, 4, 335-364. [Link]
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-
Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5354. [Link]
-
Singh, R., et al. (2023). Mechanism involved in the formation of 1,6-naphthyridine derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. irjet.net [irjet.net]
- 21. scilit.com [scilit.com]
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- 24. ovid.com [ovid.com]
- 25. chemrevlett.com [chemrevlett.com]
- 26. chemrevlett.com [chemrevlett.com]
Technical Guide: In Vitro Evaluation of Novel Naphthyridinone Compounds
Executive Summary & Scaffold Rationale
Naphthyridinones (specifically 1,6- and 1,8-naphthyridin-2(1H)-ones) represent a "privileged scaffold" in medicinal chemistry. Their planar, bicyclic structure mimics the purine ring of ATP, making them potent candidates for Type I/II Kinase Inhibition (e.g., c-Met, VEGFR-2, ALK5) and DNA Topoisomerase intercalation .
However, this scaffold presents distinct challenges:
-
Solubility: The planar aromatic system often leads to high
- stacking and poor aqueous solubility. -
Autofluorescence: Many naphthyridinone derivatives exhibit intrinsic fluorescence, which can generate false negatives in standard fluorescence-intensity (FI) based assays.
This guide outlines a self-validating evaluation pipeline designed to mitigate these artifacts while robustly characterizing bioactivity.
Phase I: Physicochemical De-risking
Before biological testing, compounds must be profiled for "druggability." Naphthyridinones often fail due to precipitation in assay media, leading to erratic IC
Thermodynamic Solubility Assay
Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility. Thermodynamic solubility (solid state to equilibrium) is required for accurate formulation.
Protocol:
-
Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) in borosilicate glass vials.
-
Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze supernatant via HPLC-UV.
-
Critical Control: Construct a calibration curve using the compound dissolved in 100% DMSO to ensure accurate quantitation.
-
Acceptance Criteria:
-
50 µM: High solubility (Ideal for cell assays).
-
< 10 µM: Requires formulation (e.g., cyclodextrin complexation) before cell testing.
Phase II: Cytotoxicity Profiling (Cellular Screening)
The Superiority of CCK-8 Over MTT
Expert Insight: We explicitly reject the MTT assay for naphthyridinone evaluation.
-
Metabolic Interference: Naphthyridinones can modulate mitochondrial respiration, artificially inflating MTT reduction rates.
-
Solubility: MTT produces insoluble formazan crystals.[1][2] Dissolving these requires organic solvents (DMSO/SDS) which can precipitate hydrophobic naphthyridinones, causing light scattering errors.
Recommended Assay: Cell Counting Kit-8 (CCK-8) Uses WST-8, which is reduced to a water-soluble formazan.[1][2][3][4][5]
Step-by-Step Protocol:
-
Seeding: Plate cells (e.g., HepG2, A549, HUVEC) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Prepare 1000x compound stocks in DMSO.
-
Dilute to 2x final concentration in culture media.
-
Add 100 µL to wells (Final DMSO < 0.5%).
-
Controls: Vehicle (DMSO), Positive (Doxorubicin or Ciprofloxacin), Blank (Media only).
-
-
Incubation: 48h or 72h at 37°C, 5% CO
. -
Development: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.
-
Readout: Measure Absorbance at 450 nm.
Data Analysis:
Phase III: Target Engagement (Kinase Inhibition)
Expert Insight: Because naphthyridinones are often fluorescent, avoid standard Fluorescence Polarization (FP) or Fluorescence Intensity (FI) assays. Use Luminescence (ADP-Glo) or TR-FRET (LanthaScreen) to time-gate out compound interference.
ADP-Glo Kinase Assay (Luminescent)
Detects ADP generation (universal kinase activity) and is immune to compound fluorescence.
Protocol:
-
Reaction Assembly (384-well white plate):
-
2 µL Kinase (e.g., c-Met, 5 ng/well).
-
2 µL Substrate/ATP mix (ATP at
apparent). -
1 µL Compound (titration).
-
-
Incubation: 60 min at Room Temp (RT).
-
Depletion: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP
ATP Luciferase signal). Incubate 30 min. -
Measurement: Read Luminescence (Integration time: 0.5–1 sec).
Phase IV: Mechanistic Elucidation
Once cytotoxicity and target inhibition are confirmed, we must validate the Mechanism of Action (MoA). Naphthyridinones typically induce apoptosis via ROS generation or cell cycle arrest.
Apoptosis: Annexin V-FITC / PI Flow Cytometry
Protocol:
-
Treatment: Treat cells with IC
concentration for 24h.[2] -
Harvesting: Trypsinize (EDTA-free) to preserve membrane phosphatidylserine. Wash 2x with cold PBS.
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min at RT in the dark.
-
Analysis: Flow Cytometry (Ex: 488 nm).
ROS Detection (DCFH-DA Assay)
Naphthyridinones (especially 1,6-derivatives) often generate Reactive Oxygen Species.
-
Load cells with 10 µM DCFH-DA for 20 min.
-
Wash with PBS.
-
Measure fluorescence (Ex/Em: 488/525 nm) via flow cytometry or plate reader.
Visualization of Workflows
Diagram 1: Evaluation Pipeline
This flowchart illustrates the decision matrix for evaluating novel scaffolds, ensuring "fail early, fail cheap" logic.
Figure 1: Strategic workflow for the in vitro evaluation of naphthyridinone derivatives, prioritizing physicochemical suitability before biological expenditure.
Diagram 2: Mechanism of Action (MoA)
Visualizing the downstream effects of Kinase Inhibition by Naphthyridinones.
Figure 2: Proposed Mechanism of Action. Naphthyridinones act as ATP-competitive inhibitors, leading to signaling collapse, mitochondrial stress, and apoptotic cell death.
Data Presentation: Assay Comparison
| Feature | MTT Assay | CCK-8 Assay (Recommended) |
| Reagent | Tetrazolium (MTT) | WST-8 |
| Solubility of Product | Insoluble (Purple Crystals) | Water Soluble (Orange Dye) |
| Solubilization Step | Required (DMSO/SDS) | None |
| Toxicity to Cells | High (Endpoint only) | Low (Allows time-course) |
| Sensitivity | Moderate | High |
| Interference | High (Background noise) | Low |
References
-
Jia, X.-D., et al. (2016).[13] Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives.[13]European Journal of Medicinal Chemistry .
-
Dojindo Molecular Technologies. (2021). Technical Manual: Cell Counting Kit-8 (CCK-8).Dojindo .[3]
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.Promega .
-
Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide.Thermo Fisher .
-
Agilent Technologies. (2023). Apoptosis Assays by Flow Cytometry: Annexin V and 7-AAD.[7]Agilent .
-
Zhang, L., et al. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives.Sciety .
Sources
- 1. yeasenbio.com [yeasenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dojindo.com [dojindo.com]
- 4. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. html.rhhz.net [html.rhhz.net]
Technical Guide: Structural Elucidation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one
Topic: 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary
The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines in kinase inhibitors (e.g., c-Met, ALK) and HIV integrase inhibitors. The introduction of a 3-phenylsulfonyl moiety adds significant polarity and hydrogen-bond accepting capability, yet it complicates structural assignment due to electronic desymmetrization and tautomeric ambiguity.
This guide details the definitive structural elucidation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , moving beyond basic characterization to address the specific challenges of regioisomerism (1,6- vs. 1,7-naphthyridine) and prototropic tautomerism (lactam vs. lactim).
Synthetic Provenance & Regiochemical Context
Before initiating spectral analysis, understanding the synthetic origin is critical for anticipating impurities and regioisomers.
The target molecule is typically synthesized via a Gould-Jacobs reaction or a Friedländer-type condensation . A common route involves the condensation of 4-aminonicotinic acid derivatives with phenylsulfonyl acetic acid esters, followed by cyclization.
-
Critical Impurity/Isomer Risk: The primary risk in 1,6-naphthyridine synthesis is the formation of the 1,5-naphthyridine or 1,7-naphthyridine isomers if the starting pyridine precursor allows for cyclization at alternative positions. However, starting from 4-aminopyridine-3-carboxylate derivatives locks the nitrogen positions, strictly yielding the 1,6-core.
-
The Sulfone Signature: If the sulfone is introduced via oxidation of a sulfide (S-Ph), the presence of the sulfoxide (S=O) intermediate must be ruled out via Mass Spectrometry (MS).
Primary Structural Confirmation (MS & IR)[1]
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Expected [M+H]+: Calculated for C₁₄H₁₀N₂O₃S.
-
Fragmentation Logic: Sulfones exhibit a characteristic fragmentation pattern. Look for the neutral loss of SO₂ (64 Da) or the phenyl radical.
-
Diagnostic Ion: Loss of CO (28 Da) from the pyridone ring is a hallmark of the 4(1H)-one core.
-
Infrared Spectroscopy (FT-IR)
IR is the first line of defense in resolving the tautomeric state (Lactam A vs. Lactim B ).
| Functional Group | Lactam Form (Target) | Lactim Form (Minor) |
| Carbonyl (C=O) | Strong band @ 1640–1670 cm⁻¹ | Absent |
| N-H Stretch | Broad band @ 3100–3200 cm⁻¹ | Absent |
| O-H Stretch | Absent | Sharp/Broad @ 3300–3500 cm⁻¹ |
| Sulfone (O=S=O) | 1300 cm⁻¹ (asym) / 1150 cm⁻¹ (sym) | Unchanged |
Expert Insight: In the solid state, 4-oxo-naphthyridines almost exclusively exist as the Lactam (NH) tautomer due to intermolecular hydrogen bonding (dimerization).
The Tautomeric Conundrum: NMR Strategy
The most challenging aspect of this elucidation is proving the proton location on N1 (Lactam) rather than O4 (Lactim) in solution.
Solvent Selection[2][3][4]
-
DMSO-d₆: Preferred. The high polarity stabilizes the polar lactam form and slows proton exchange, often allowing the N-H proton to appear as a distinct broad singlet.
-
CDCl₃: Avoid. Poor solubility and rapid exchange often broaden the N-H signal into the baseline.
1H NMR Assignment (500 MHz, DMSO-d₆)
The 3-phenylsulfonyl group is highly electron-withdrawing, causing significant deshielding of the adjacent H-2 proton.
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |
| H-2 | 8.90 – 9.20 | Singlet (s) | - | Most deshielded due to adj. N1 and C3-SO₂.[1] |
| NH (1) | 12.5 – 13.0 | Broad (br s) | - | Diagnostic for Lactam. Disappears with D₂O shake. |
| H-5 | 9.30 – 9.50 | Singlet (s) | - | Deshielded by C4=O; weak coupling to H-7/H-8 possible. |
| H-7 | 8.60 – 8.70 | Doublet (d) | 5.8 | Alpha to N6; couples with H-8. |
| H-8 | 7.80 – 7.90 | Doublet (d) | 5.8 | Beta to N6. |
| Ph-o | 7.95 – 8.05 | Doublet (d) | 7.5 | Ortho to SO₂ (deshielded). |
| Ph-m/p | 7.50 – 7.70 | Multiplet (m) | - | Remaining aromatic protons. |
2D NMR Connectivity (HMBC)
To definitively prove the 1,6-naphthyridine core over the 1,7-isomer, we rely on Long-Range Heteronuclear Correlation (HMBC).
-
Crucial Correlation 1: H-2 must show a correlation to the Carbonyl Carbon (C4) (~175 ppm) and the Sulfone-bearing Carbon (C3) .
-
Crucial Correlation 2: H-5 (singlet) must correlate to C4 (Carbonyl) and C8a (Bridgehead) .
-
Differentiation: In a 1,7-naphthyridine, H-5 would be a doublet (coupling with H-6) or show different bridgehead connectivity.
-
Visualization of Elucidation Logic
The following diagram illustrates the logical flow from crude synthesis to definitive structural assignment.
Caption: Logical workflow for the structural assignment of sulfonyl-naphthyridines, moving from molecular weight confirmation to 3D spatial validation.
Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for Tautomer Detection)
Objective: Maximize signal-to-noise for quaternary carbons and stabilize the NH proton.
-
Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice water which promotes proton exchange.
-
Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water content.
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent.
-
Note: High concentration is required for 13C and HMBC experiments due to the low sensitivity of quaternary carbons attached to nitrogen or sulfur.
-
-
Acquisition:
-
Set relaxation delay (d1) to 2.0 seconds to allow relaxation of the H-2 proton (often isolated and slow to relax).
-
Acquire 1H, 13C, COSY, HSQC, and HMBC .
-
Protocol B: HMBC Parameter Optimization
Objective: Detect long-range couplings across the heteroatoms (N and S).
-
J-coupling setting: Standard HMBC is optimized for 8 Hz. For this rigid heterocyclic system, aromatic couplings can be smaller.
-
Optimization: Set the long-range coupling constant delay to correspond to 6–7 Hz .
-
Scans: Acquire at least 64 scans per increment to resolve the correlation between H-2 and the Sulfone ipso-carbon (often weak due to the electron-withdrawing SO₂ group).
HMBC Connectivity Diagram
The following graph visualizes the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to confirm the position of the sulfonyl group and the N-substitution.
Caption: Key HMBC correlations. Red dashed lines indicate the specific long-range couplings that lock the position of the sulfonyl group and the 1,6-naphthyridine core.
References
-
Naphthyridine Chemistry & Synthesis
-
Tautomerism in Heterocycles
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Advanced Drug Delivery Reviews. Link
- Context: Fundamental principles regarding the lactam-lactim tautomerism in fused N-heterocycles.
-
-
NMR Assignment of Naphthyridines
-
Pawar, R. A., & Gouling, R. (2021). One-pot multicomponent synthesis of functionalized [1,6]-naphthyridines. Journal of Heterocyclic Chemistry. Link
- Context: Provides specific 1H and 13C NMR data for analogous 1,6-naphthyridine-4-one systems used for compar
-
-
Crystallographic Data
-
Cambridge Crystallographic Data Centre (CCDC). Search: 1,6-naphthyridin-4-one. Link
- Context: The ultimate repository for validating the hydrogen-bonding networks (Lactam dimers)
-
Sources
Methodological & Application
Application Note: Characterization and Usage of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in Cell Culture
[1]
Executive Summary
This guide details the biological evaluation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , a synthetic derivative of the 1,6-naphthyridine scaffold. While the 1,6-naphthyridine core is a "privileged structure" in medicinal chemistry—known for inhibiting kinases such as c-Met , FGFR4 , and VEGFR-2 —the specific inclusion of a C3-phenylsulfonyl group introduces unique electronic properties that may enhance target binding affinity or alter metabolic stability.
This protocol treats the compound as a New Chemical Entity (NCE) . It provides a standardized workflow for solubilization, cytotoxicity screening, and mechanistic validation, assuming a primary application in oncology (anti-proliferative) research.
Chemical Properties & Handling
Rationale: The 1,6-naphthyridin-4(1H)-one scaffold exhibits tautomerism (keto-enol) and potential fluorescence.[1][2] The sulfonyl group at position 3 increases the acidity of the NH proton and adds a bulky, electron-withdrawing pharmacophore.
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Weight | ~286.3 g/mol | Based on formula C₁₄H₁₀N₂O₃S |
| Solubility | DMSO (up to 50 mM) | Poorly soluble in water/PBS. |
| Appearance | Off-white to pale yellow solid | Potential fluorescence under UV (365 nm). |
| Stability | Stable at -20°C (solid) | Avoid repeated freeze-thaw cycles of solutions. |
Reconstitution Protocol
Objective: Create a stable stock solution free of precipitates.
-
Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .
-
Concentration: Prepare a 10 mM stock solution .
-
Calculation: Dissolve 2.86 mg of powder in 1.0 mL of DMSO.
-
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Storage: Aliquot into light-protective (amber) tubes (20-50 µL each) to prevent degradation. Store at -80°C for long-term (>1 month) or -20°C for short-term usage.
Critical Control: Always inspect the stock solution for precipitation before use. The sulfonyl group can enhance crystallinity; if crystals form, warm to 37°C before diluting.
Biological Context & Mechanism
Expert Insight: 1,6-naphthyridines function primarily as Type I or Type II kinase inhibitors . They compete with ATP for the binding pocket of receptor tyrosine kinases. The 3-phenylsulfonyl moiety likely occupies the hydrophobic back-pocket of the kinase, potentially improving selectivity for c-Met (Hepatocyte Growth Factor Receptor) or FGFR family members.
Signaling Pathway Visualization
The following diagram illustrates the theoretical intervention point of the compound within the c-Met/MAPK proliferation pathway.
Caption: Putative Mechanism of Action. The compound acts as an ATP-competitive inhibitor of upstream Receptor Tyrosine Kinases (RTKs), blocking downstream RAS/MAPK signaling.
Experimental Protocols
Cytotoxicity Screening (MTT/CellTiter-Glo)
Purpose: Determine the IC₅₀ (half-maximal inhibitory concentration) in relevant cancer cell lines (e.g., HepG2 for c-Met, HCT116 for FGFR).
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
Dosing Preparation:
-
Perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate 9 points (e.g., 10 mM down to ~1.5 µM).
-
Intermediate Dilution: Dilute these DMSO points 1:200 into pre-warmed culture medium (Intermediate Plate). This reduces DMSO to 0.5%.
-
Final Dosing: Transfer 100 µL from the Intermediate Plate to the Cell Plate (Final DMSO concentration = 0.5%).
-
-
Controls:
-
Vehicle Control: 0.5% DMSO in media (0% inhibition).
-
Positive Control: Staurosporine (1 µM) or Crizotinib (if testing c-Met).
-
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: Add viability reagent (MTT or CellTiter-Glo), incubate, and read absorbance/luminescence.
Target Engagement (Western Blot)
Purpose: Confirm that the compound inhibits the phosphorylation of the target kinase (e.g., phospho-c-Met) rather than just killing cells non-specifically.
Protocol:
-
Starvation: Serum-starve cells (0.5% FBS) overnight to reduce basal kinase activity.
-
Treatment: Treat cells with the compound at 1x, 5x, and 10x the IC₅₀ for 2 hours.
-
Stimulation: Stimulate cells with the relevant ligand (e.g., HGF 50 ng/mL) for 15 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).
-
Detection: Blot for:
-
Primary: Phospho-c-Met (Tyr1234/1235) or Phospho-ERK1/2.
-
Loading Control: Total c-Met or Beta-Actin.
-
Success Criterion: Dose-dependent reduction in Phospho-signal without loss of Total-signal.
-
Experimental Workflow Diagram
This flowchart guides the researcher through the validation process from stock preparation to data analysis.
Caption: Experimental workflow for validating the biological activity of the naphthyridinone derivative.
References
-
Zhang, X., et al. (2022).[3] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma."[3][4] Journal of Medicinal Chemistry. Link
-
Huang, W., et al. (2020).[5] "Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold." European Journal of Medicinal Chemistry. Link
-
Li, Z., et al. (2025).[1] "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances. Link
-
Lassalas, P., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Forward-Looking Statement
These application notes provide a comprehensive framework for the investigation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , a novel compound with potential applications in oncology. It is important to note that as of the last update, specific preclinical data for this exact molecule is not extensively available in the public domain. The protocols and scientific rationale presented herein are based on the structural characteristics of the molecule, which features a 1,6-naphthyridinone core. This scaffold is present in known potent kinase inhibitors, including selective inhibitors of the mammalian Target of Rapamycin (mTOR) such as Torin1 and Torin2.[1][2][3] Therefore, the following guide is built upon the hypothesis that 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one functions as an ATP-competitive kinase inhibitor, with a potential focus on the PI3K/Akt/mTOR signaling pathway. Researchers are advised to use these notes as a foundational guide, with the understanding that empirical validation and optimization are paramount.
Scientific Rationale and Mechanistic Hypothesis
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various biologically active compounds.[4][5] Notably, the benzo[h][1][6]naphthyridin-2(1H)-one structure is central to the highly potent and selective mTOR inhibitors, Torin1 and Torin2.[1][3] The mTOR kinase is a critical regulator of cell growth, proliferation, and metabolism, and its signaling pathway is frequently hyperactivated in a wide range of human cancers.[1] This makes mTOR a compelling target for anticancer drug development.[7]
The structure of "3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one" suggests it is designed to interact with the ATP-binding pocket of a kinase. The phenylsulfonyl group can form key interactions within the active site, while the naphthyridinone core provides a rigid scaffold for optimal positioning. Our working hypothesis is that this compound targets a kinase within the PI3K/Akt/mTOR pathway, a central signaling cascade controlling cell survival and proliferation.
Figure 1: Hypothesized mechanism of action targeting the mTORC1 signaling cascade.
Preliminary Characterization and In Vitro Evaluation
The initial assessment of a novel compound involves determining its effect on cancer cell viability and confirming its on-target activity. The following protocols are designed to provide a robust baseline characterization.
Cell Viability and Proliferation Assays
The first step is to assess the cytotoxic or cytostatic effects of the compound across a panel of cancer cell lines. It is recommended to select cell lines with known dysregulation of the PI3K/Akt/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant lines like U-87 MG glioblastoma or MCF-7 breast cancer).
Protocol: MTT/MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in complete growth medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., a known mTOR inhibitor like Torin1 or Rapamycin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) and incubate overnight. Read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
| Cell Line | Relevant Mutations | Hypothetical IC₅₀ (nM) for 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one | Reference Compound (Torin1) IC₅₀ (nM) |
| U-87 MG | PTEN null | 5 - 25 | ~2[1] |
| MCF-7 | PIK3CA mutant | 10 - 50 | ~5 |
| PC-3 | PTEN null | 15 - 75 | ~3 |
| A549 | KRAS mutant | >1000 | >2000 |
Table 1: Example data table for summarizing cell viability results.
Target Engagement and Pathway Modulation via Western Blot
To validate that the compound inhibits the intended target, it is crucial to measure the phosphorylation status of downstream effectors.[8] For mTORC1, key substrates include S6 Kinase (S6K) and 4E-BP1.
Protocol: Western Blot for Phospho-S6K and Phospho-4E-BP1
-
Cell Culture and Treatment: Seed cells (e.g., U-87 MG) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the compound (e.g., 0, 10, 50, 250 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A significant decrease in this ratio with increasing compound concentration indicates on-target activity.
Figure 2: Standard workflow for Western Blot analysis.
Advanced In Vitro Characterization
Apoptosis Induction Assay
Effective anticancer agents often induce programmed cell death (apoptosis). This can be assessed using flow cytometry to detect Annexin V and Propidium Iodide (PI) staining.[6]
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Kinase Selectivity Profiling
To understand the specificity of the compound and predict potential off-target effects, a broad kinase screen is essential.[9][10] This is typically performed as a service by specialized contract research organizations (CROs). A common format is to screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The results are reported as a percentage of inhibition. High inhibition of a small number of kinases suggests a selective compound, while broad activity indicates a less specific inhibitor.
In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo testing to assess the compound's efficacy in a more complex biological system.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 2-5 million U-87 MG cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Dosing: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80). Administer the compound daily via oral gavage or intraperitoneal injection at one or more dose levels (e.g., 25, 50 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
These application notes outline a systematic approach to characterize the anticancer properties of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one, based on the strong scientific premise of its structural similarity to known mTOR inhibitors. By following these protocols, researchers can effectively determine the compound's potency, mechanism of action, and preclinical efficacy. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and potential as a novel targeted therapy for cancer.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]
-
ResearchGate. (2010, October). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2021, December 6). NON-CLINICAL REVIEW(S). Retrieved from [Link]
-
MDPI. (2015, July 1). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed. (2020, June 15). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]
-
MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly p.... Retrieved from [Link]
-
PubMed. (2019, March 5). Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety. Retrieved from [Link]
-
Journal of Hematology Oncology Pharmacy. (2021, April 15). Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies. Retrieved from [Link]
-
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021, September 2). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[1][6]-Naphthyridines and Biological Evaluation. Retrieved from [Link]
-
Medires Publishing. (2023, February 6). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]. Retrieved from [Link]
-
National Cancer Institute. (2025, May 14). Targeted Therapy Drug List by Cancer Type. Retrieved from [Link]
-
Pathology and Oncology Research. (2022, September 22). On-Target Side Effects of Targeted Therapeutics of Cancer. Retrieved from [Link]
-
PubMed. (2016, July 1). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Retrieved from [Link]
-
PubMed. (2008, October 15). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of MK-0873, a potent and effective PDE4 inhibitor. Retrieved from [Link]
-
Biotrial. (n.d.). Scientific publications & posters. Retrieved from [Link]
-
MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]
Sources
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeted Therapy Drug List by Cancer Type - NCI [cancer.gov]
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"high-throughput screening with 1,6-naphthyridinone libraries"
Application Note: High-Throughput Screening with 1,6-Naphthyridinone Libraries
Executive Summary
The 1,6-naphthyridinone scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., p38 MAP kinase, c-Met, AXL) and epigenetic modulators (BET bromodomains). However, this scaffold presents unique challenges in High-Throughput Screening (HTS), most notably its intrinsic native fluorescence and solubility profiles that can lead to high false-positive rates in standard fluorescence intensity (FI) assays.
This guide details a robust protocol for screening 1,6-naphthyridinone libraries, emphasizing assay selection strategies (TR-FRET/AlphaLISA) to mitigate interference and rigorous hit triage workflows.
Library Characterization & Physicochemical Properties
Before initiating a screen, the library must be profiled. 1,6-Naphthyridinones possess specific electronic properties that dictate handling.
The Scaffold & Diversity Vectors
The core 1,6-naphthyridin-2(1H)-one system offers multiple vectors for substitution to tune selectivity and solubility.
-
N1 Position: Critical for solubility; often substituted with alkyl amines or solubilizing groups to prevent aggregation.
-
C3/C4 Positions: Often used to control the "hinge-binding" geometry in kinases or the acetyl-lysine mimicry in bromodomains.
-
C7 Position: A key vector for introducing H-bond donors/acceptors to interact with the "gatekeeper" residues in kinases.
The "Fluorescence Trap"
Critical Warning: Many 1,6-naphthyridinone derivatives, particularly 7-substituted variants, exhibit strong native fluorescence with large Stokes shifts [1].
-
Interference Mechanism: Compounds may absorb at excitation wavelengths (300–400 nm) and emit in the range used for readouts (450–550 nm), mimicking a positive signal in Fluorescence Polarization (FP) or standard Fluorescence Intensity (FI) assays.
-
Mitigation: Avoid blue/green FI assays. Prioritize Red-shifted dyes or Time-Resolved methodologies.
Table 1: Physicochemical Profile & Assay Compatibility
| Parameter | Characteristic | Impact on HTS | Recommended Action |
| Solubility | Moderate to Low (Planar stacker) | Risk of precipitation/aggregation in aqueous buffers. | Maintain DMSO >1% if tolerated; Use CHAPS/Tween-20 (0.01%). |
| Fluorescence | High (Scaffold intrinsic) | False positives in FI/FP assays. | MANDATORY: Use TR-FRET or Red-shifted AlphaScreen. |
| pKa | Basic (Pyridine-like N) | pH-dependent solubility. | Buffer pH should be < 7.5 if possible to ensure ionization. |
| Binding Mode | ATP-mimetic | Competition with high [ATP]. | Run Kinase assays at |
Assay Development & Selection Strategy
To screen this library effectively, the assay readout must be orthogonal to the compound's intrinsic properties.
Primary Assay Selection: TR-FRET (Lanthascreen/HTRF)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this scaffold.
-
Why: The time delay (microseconds) between excitation and measurement allows the short-lived native fluorescence of the 1,6-naphthyridinone (nanoseconds) to decay completely before the signal is read.
-
Setup: Use Europium (Eu) or Terbium (Tb) cryptates as donors.
Alternative: AlphaLISA / AlphaScreen
-
Why: Uses chemiluminescence triggered by singlet oxygen. The excitation (680 nm) and emission (615 nm) are far red-shifted from the typical naphthyridinone absorption/emission bands.
Detailed HTS Protocol
Phase 1: Library Preparation
-
Source Plate: 10 mM stock in 100% DMSO.
-
Intermediate Dilution: Dilute 1:100 into assay buffer immediately before transfer to prevent "crashing out" over time.
-
Acoustic Transfer: Use an Echo liquid handler to transfer 10–50 nL directly to assay plates to minimize plastic tip adsorption (naphthyridinones can be sticky).
Phase 2: The Screening Workflow (Kinase Example)
Target: p38
Step-by-Step Procedure:
-
Enzyme Dispense: Add 5 µL of p38
enzyme (0.5 nM final) + Eu-Anti-GST antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Acoustic transfer of 20 nL compound (10 µM final conc).
-
Incubation 1: Centrifuge (1000 rpm, 1 min). Incubate 15 min at RT to allow compound-enzyme equilibrium.
-
Tracer Addition: Add 5 µL of Kinase Tracer 199 (Alexa647 conjugate) at
concentration. -
Equilibrium: Incubate 60 min at RT in the dark.
-
Readout: Measure on EnVision or PHERAstar.
-
Excitation: 337 nm (Laser).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Calculation: TR-FRET Ratio =
.
-
Phase 3: Data Analysis & Triage
-
Normalization: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%) controls.
-
Hit Cutoff: Mean + 3 Standard Deviations (typically >30-40% inhibition).
Hit Validation & False Positive Triage
This is the most critical step for 1,6-naphthyridinones. You must prove the signal is not an artifact.
The "Fluorescence Scan" Counter-Screen
Run the exact primary assay protocol without the acceptor fluorophore (or without the enzyme) but with the compound.
-
If the compound gives a signal in the 665 nm channel (Acceptor) upon 337 nm excitation without the energy transfer event, it is a Fluorescent False Positive .
-
Discard these hits immediately.
Solubility/Aggregation Check (DLS)
Use Dynamic Light Scattering (DLS) on the top 50 hits.
-
Naphthyridinones can form colloidal aggregates that sequester enzymes non-specifically.
-
Add 0.01% Triton X-100 to the assay buffer. If potency shifts significantly (>10-fold) with detergent, the compound is likely an aggregator (promiscuous inhibitor).
Visualizations
Figure 1: 1,6-Naphthyridinone Scaffold & Diversity Vectors
Caption: Core scaffold numbering and strategic substitution points for kinase/epigenetic library design.
Figure 2: HTS Triage Workflow for Fluorescent Scaffolds
Caption: Logic flow for filtering 1,6-naphthyridinone hits, emphasizing fluorescence artifact removal.
References
-
Gao, A., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A, 58(8), 1535-1543. Link
-
Natarajan, S. R., et al. (2006).[1] p38 MAP kinase inhibitors.[1][2][3][4] Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold.[1] Bioorganic & Medicinal Chemistry Letters, 16(20), 5468-5471.[1] Link
-
Wai, J. S., et al. (2000). 8-Hydroxy-[1,6]-naphthyridines as HIV-1 integrase inhibitors.[5] Journal of Medicinal Chemistry. (Contextual reference for scaffold utility in viral targets).
-
Bamborough, P., et al. (2021). Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors.[6] ACS Medicinal Chemistry Letters, 12(8), 1308–1317. Link
-
Wang, M., et al. (2019).[7] Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111803. Link
Sources
- 1. p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 5. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"developing drug delivery systems for naphthyridine compounds"
Application Note: High-Performance Delivery Systems for 1,8-Naphthyridine Bioactives
Abstract: The Solubility-Bioactivity Paradox
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent antimicrobials (e.g., nalidixic acid derivatives), anticancer agents (topoisomerase inhibitors), and neuroprotective compounds. However, the clinical translation of these bioactives is frequently stalled by their poor aqueous solubility and rapid systemic clearance .
This Application Note provides a blueprint for overcoming these physicochemical barriers. We detail two distinct, self-validating protocols: Cyclodextrin Inclusion Complexation for immediate solubility enhancement, and PLGA Nanoprecipitation for sustained, intracellular delivery.
Part 1: Pre-Formulation Strategy – Solubility Enhancement
Rationale: Naphthyridines possess a planar, hydrophobic heterocyclic structure. This geometry is ideal for "Host-Guest" chemistry, where the hydrophobic naphthyridine (guest) inserts into the lipophilic cavity of a cyclodextrin (host), leaving the hydrophilic exterior to interact with the aqueous environment.
Protocol A: Preparation of Naphthyridine-β-Cyclodextrin Inclusion Complexes (Co-Precipitation Method)
Target Outcome: Conversion of crystalline, hydrophobic drug into an amorphous, soluble complex.
Materials:
-
-Cyclodextrin (
-CD) or Hydroxypropyl- -Cyclodextrin (HP- -CD) -
Solvents: Ethanol (absolute), Deionized Water (Milli-Q)
Experimental Workflow:
-
Phase Solubility Study (The "Stop/Go" Validation):
-
Before synthesis, determine the stability constant (
). -
Prepare aqueous solutions of
-CD with increasing concentrations (0–15 mM). -
Add excess naphthyridine compound to each vial. Shake at 25°C for 72 hours.
-
Filter (0.45 µm) and quantify dissolved drug via UV-Vis or HPLC.
-
Criterion: If the plot of [Drug] vs. [CD] is linear (
type), proceed. If deviation occurs ( type), the complex is precipitating; switch to HP- -CD.
-
-
Co-Precipitation Synthesis:
-
Step 1: Dissolve the naphthyridine derivative in a minimal amount of ethanol (e.g., 10 mL for 1 mmol).
-
Step 2: Dissolve an equimolar amount (1:1 ratio) of
-CD in water at 50°C. -
Step 3: Dropwise add the ethanolic drug solution to the aqueous CD solution under constant stirring (600 RPM).
-
Step 4: Maintain stirring at 50°C for 1 hour, then slowly cool to room temperature over 4 hours.
-
Step 5: Evaporate the solvent (Rotary Evaporator) or freeze-dry (Lyophilization) to obtain the solid complex.
-
-
Validation (FTIR):
-
Look for the disappearance or shift of the carbonyl stretching peak (C=O) of the naphthyridine (typically ~1600-1700 cm⁻¹), indicating hydrogen bonding within the cavity.
-
Part 2: Advanced Formulation – Sustained Release
Rationale: For systemic applications (e.g., anticancer therapy), solubility is not enough; the drug must evade renal clearance and accumulate in tumor tissues. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the naphthyridine core from enzymatic degradation and facilitate the Enhanced Permeability and Retention (EPR) effect.
Protocol B: PLGA Nanoprecipitation (Solvent Displacement)
Target Outcome: Monodisperse nanoparticles (100–200 nm) with >70% Encapsulation Efficiency (EE).
Materials:
-
PLGA (50:50, MW 30,000–60,000 Da)
-
Surfactant: Poloxamer 188 or PVA (Polyvinyl alcohol, MW 30k-70k)
-
Organic Solvent: Acetone (miscible with water, easy to evaporate)
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 1% (w/v) PVA solution in Milli-Q water. Filter through 0.22 µm membrane to remove dust/aggregates.
-
-
Nanoprecipitation (The Critical Step):
-
Place the Aqueous Phase on a magnetic stirrer (moderate speed, ~500 RPM).
-
Using a syringe pump (rate: 0.5 mL/min), inject the Organic Phase directly into the aqueous vortex.
-
Observation: The solution should turn opalescent (milky blue) immediately (Tyndall effect), indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Stir the suspension open to the air (in a fume hood) for 4–6 hours to evaporate the acetone completely.
-
-
Purification:
-
Centrifuge at 12,000
g for 20 minutes. -
Discard supernatant (containing free drug/surfactant).
-
Resuspend pellet in water and wash 2x.
-
-
Lyophilization:
-
Add cryoprotectant (e.g., 5% Trehalose) and freeze-dry for long-term storage.
-
Part 3: Visualization of Workflows
Figure 1: PLGA Nanoprecipitation Workflow
Caption: Step-by-step solvent displacement process for encapsulating hydrophobic naphthyridines into PLGA matrices.
Figure 2: Formulation Decision Logic
Caption: Decision matrix for selecting the appropriate delivery system based on naphthyridine physicochemical properties.
Part 4: Characterization & Data Analysis
To ensure scientific integrity, every batch must undergo the following characterization pipeline.
Table 1: Critical Quality Attributes (CQAs) for Naphthyridine DDS
| Attribute | Method | Acceptance Criteria | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 100–200 nm (NPs) | If >200nm: Increase sonication energy or PVA concentration. |
| Polydispersity | DLS (PDI Value) | < 0.2 (Monodisperse) | If >0.3: Reduce organic phase injection rate. |
| Zeta Potential | Electrophoretic Mobility | -20 to -30 mV | If near 0: Particle aggregation risk. Add more surfactant. |
| Encapsulation | UV-Vis (Supernatant) | > 70% Efficiency | If low: Check drug solubility in acetone; increase polymer ratio. |
| Morphology | TEM / SEM | Spherical, smooth | If irregular: Incomplete solvent evaporation. |
Calculation of Encapsulation Efficiency (EE%):
References
-
Nalidixic Acid & Naphthyridine Scaffold
-
PLGA Nanoprecipitation Protocol
-
Standard Methodology: "Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles - Nanoprecipitation." nanoComposix.[10]
-
-
Cyclodextrin Complexation
- Inclusion Complex Protocols: "Inclusion complex formation of cyclodextrin with its guest and their applications.
-
Physicochemical Properties
-
1,8-Naphthyridine Data: "Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4)."[11] Cheméo.
-
-
Advanced Characterization
- Metal Complexation & Analysis: "Metal Complexes Characteriz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. static.igem.org [static.igem.org]
- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. 1,8-Naphthyridine (CAS 254-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note & Protocol: Pharmacokinetic Analysis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one
Introduction: Unveiling the Pharmacokinetic Profile of a Novel Naphthyridinone Compound
The compound 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 1,6-naphthyridinone scaffold is a key pharmacophore in various therapeutic agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this novel phenylsulfonyl derivative is a critical step in its preclinical development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a thorough pharmacokinetic (PK) analysis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one.
This application note deviates from a rigid template to provide a more intuitive and scientifically-driven workflow. We will first explore the in vitro metabolic fate of the compound, as this data is crucial for designing a robust in vivo study. Subsequently, we will detail the in vivo experimental protocol in a rodent model, followed by the bioanalytical method development and finally, the non-compartmental analysis of the resulting pharmacokinetic data.
Part 1: In Vitro Metabolic Stability Assessment
Rationale: Before proceeding to animal studies, it is essential to evaluate the metabolic stability of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one. This is typically achieved using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3] The data generated from this assay, specifically the in vitro half-life (t½) and intrinsic clearance (Clint), will inform the design of the subsequent in vivo PK study, including the selection of appropriate dose levels and sampling time points.[4]
Protocol 1: Metabolic Stability in Human and Rat Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[5]
-
Prepare a 10 mM stock solution of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in DMSO.
-
Prepare working solutions of the test compound and positive controls (e.g., Dextromethorphan and Midazolam) by diluting the stock solutions in the potassium phosphate buffer.[5]
-
Prepare an NADPH regenerating solution.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the liver microsomes (human and rat, pooled) to 37°C.
-
Add the test compound to the microsomes to achieve a final concentration of 1 µM.[5][6]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[5]
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard (IS).[3][6]
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method (see Part 3).
-
Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line will be used to calculate the in vitro half-life (t½ = -0.693 / slope).
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[4]
-
Expected Data Output:
| Species | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Human | (e.g., 45) | (e.g., 15.4) |
| Rat | (e.g., 25) | (e.g., 27.7) |
This is exemplary data and will need to be determined experimentally.
Part 2: In Vivo Pharmacokinetic Study in Rodents
Rationale: The in vivo pharmacokinetic study aims to characterize the plasma concentration-time profile of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one following administration to a relevant animal model, typically rats or mice.[1][2][7] This study will provide key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[7][8]
Protocol 2: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model and Housing:
-
Use male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.
-
Acclimate the animals for at least one week prior to the study in an AAALAC-accredited facility.[9]
-
-
Dosing Formulation and Administration:
-
Prepare a formulation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one suitable for both intravenous (IV) and oral (PO) administration (e.g., a solution in 5% DMSO, 40% PEG300, and 55% saline).
-
Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Administer a single PO gavage dose (e.g., 10 mg/kg).
-
-
Blood Sample Collection:
-
Collect serial blood samples (approximately 100 µL) from the jugular vein catheter at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[2]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.
-
Workflow for In Vivo Pharmacokinetic Study:
Caption: Workflow of the in vivo pharmacokinetic study.
Part 3: Bioanalytical Method Development and Validation using LC-MS/MS
Rationale: A sensitive, selective, and robust bioanalytical method is crucial for the accurate quantification of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in plasma samples.[10][11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12][13]
Protocol 3: LC-MS/MS Method for Quantification in Rat Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard (IS) to one volume of plasma.[10]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS. For 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one, this will be determined by direct infusion.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
LC-MS/MS Data Acquisition and Processing:
Caption: Bioanalytical workflow using LC-MS/MS.
Part 4: Pharmacokinetic Data Analysis
Rationale: Non-compartmental analysis (NCA) is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data.[8][14][15] NCA makes minimal assumptions about the drug's distribution and elimination processes.[16]
Protocol 4: Non-Compartmental Analysis (NCA)
-
Data Input:
-
Use the plasma concentration-time data obtained from the bioanalytical method.
-
-
Software:
-
Utilize a validated pharmacokinetic software package (e.g., Phoenix WinNonlin).
-
-
Parameter Calculation:
-
Cmax and Tmax: Determined directly from the observed data.[8]
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule for AUC from time zero to the last measurable concentration (AUClast) and extrapolated to infinity (AUCinf).[14]
-
t½ (Elimination Half-Life): Calculated from the terminal elimination rate constant (λz), which is determined by linear regression of the terminal log-linear phase of the concentration-time curve.
-
CL (Clearance): Calculated as Dose / AUCinf for IV administration.
-
Vd (Volume of Distribution): Calculated as CL / λz.
-
F% (Oral Bioavailability): Calculated as (AUCinf,PO / AUCinf,IV) * (DoseIV / DosePO) * 100.
-
Exemplary Pharmacokinetic Parameters:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | (e.g., 1200) | (e.g., 850) |
| Tmax (h) | (e.g., 0.083) | (e.g., 1.0) |
| AUCinf (ng*h/mL) | (e.g., 2500) | (e.g., 6250) |
| t½ (h) | (e.g., 4.5) | (e.g., 4.8) |
| CL (L/h/kg) | (e.g., 0.8) | - |
| Vd (L/kg) | (e.g., 5.2) | - |
| F (%) | - | (e.g., 50) |
This is exemplary data and will need to be determined experimentally.
Conclusion and Future Directions
This application note provides a comprehensive framework for the pharmacokinetic analysis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one. The successful execution of these protocols will yield a robust dataset that is essential for making informed decisions in the drug development process. Future studies may include metabolite identification, tissue distribution, and pharmacokinetic studies in non-rodent species to further elucidate the ADME properties of this promising compound.
References
-
Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available from: [Link]
-
Certara. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. 2023. Available from: [Link]
- Toutain PL, et al. Non-compartmental estimation of pharmacokinetic parameters in serial sampling designs. J Vet Pharmacol Ther. 2009;32(5):401-11.
-
PhInc. Modeling. NON-COMPARTMENTAL ANALYSIS (NCA). Available from: [Link]
-
Shimadzu. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available from: [Link]
- Chaudhry DA, et al. Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. Global Drug Design & Development Review.
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
- Khan A, et al. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Molecules. 2017;22(1):121.
- Li F, et al. Application of LCMS in small-molecule drug development. American Pharmaceutical Review. 2016.
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]
-
ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. 2025. Available from: [Link]
- Obach RS. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. J Biomol Screen. 2011;16(5):538-47.
-
Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]
-
protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. 2025. Available from: [Link]
-
Pharmaron. Regulatory in vivo PK Studies. Available from: [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]
Sources
- 1. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. selvita.com [selvita.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. mercell.com [mercell.com]
- 6. beckman.com [beckman.com]
- 7. protocols.io [protocols.io]
- 8. quantics.co.uk [quantics.co.uk]
- 9. pharmaron.com [pharmaron.com]
- 10. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. datapharmaustralia.com [datapharmaustralia.com]
- 15. phinc-modeling.com [phinc-modeling.com]
- 16. humapub.com [humapub.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insoluble Compounds in Cell Viability Assays
This guide is structured as a Tier 3 Technical Support resource, designed for scientists requiring immediate, high-level troubleshooting for cell viability assays compromised by compound insolubility.
The Core Challenge: The "Insolubility Paradox"
In drug discovery, potency often correlates with lipophilicity. Consequently, your most promising hits are frequently the most difficult to keep in solution. When a compound precipitates in a cell-based assay, it creates a "black box" of artifacts:
-
Optical Interference: Precipitates scatter light, artificially inflating absorbance readings (False Negatives in toxicity).
-
Physical Toxicity: Crystals can cause "frustrated phagocytosis," killing cells via physical stress rather than chemical mechanism (False Positives).
-
Bioavailability Drop: The effective concentration is unknown because the drug is in a solid state, not free in solution.
This guide provides a systematic approach to diagnosing and fixing these issues.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific nature of your interference.
Figure 1: Diagnostic logic for identifying solubility-driven assay failures. Use this to categorize your problem before applying the fixes below.
Frequently Asked Questions & Troubleshooting Modules
Category 1: Compound Preparation & Solubility
Q: My compound dissolves in 100% DMSO, but precipitates immediately when added to the media. Why? A: You are hitting the "Kinetic Solubility" limit. Compounds often have high solubility in organic solvents (DMSO) but extremely low thermodynamic solubility in aqueous buffers. When you spike a DMSO stock into media, you create a supersaturated solution. The rapid change in polarity forces the compound out of solution.
-
The Fix:
-
Pre-dilution Step: Do not pipette 100% DMSO stock directly into the well with cells. Instead, perform an intermediate dilution in culture media (without cells) in a separate tube.
-
Vortex & Inspect: Vortex this intermediate solution. If it turns cloudy, you have exceeded the solubility limit before the assay begins.
-
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v). Higher concentrations can alter the dielectric constant of the media, further reducing solubility for some non-polar compounds [1][4].
-
Q: Can I just filter the media to remove the crystals? A: NO. Filtering removes the drug. If you filter a 10 µM preparation that has precipitated, you might actually be dosing the cells with only 0.5 µM (the soluble fraction). Your IC50 data will be calculated based on the theoretical dose (10 µM), not the actual dose, leading to massive underestimation of potency.
Category 2: Assay Interference (Optical & Chemical)
Q: I see higher absorbance in my high-dose wells than in my untreated controls (negative toxicity). Am I stimulating growth? A: Unlikely. This is a classic "False Increase" artifact in colorimetric assays (MTT, MTS, WST-8). Precipitates scatter light.[1] In an absorbance reader (OD 450-570 nm), solid particles block the light path, which the reader interprets as "high absorbance." Since high absorbance = high viability in MTT assays, the machine reports that your dead cells are thriving [8].
-
The Fix: The "Dual-Plate" Protocol Run a parallel "No-Cell" control plate.
Q: Does insolubility affect Luminescent ATP assays (e.g., CellTiter-Glo)? A: Yes, via Signal Quenching . While ATP assays don't rely on absorbance, heavy precipitates can physically mask the light emitted by the luciferase reaction. Additionally, some compounds can adsorb the luciferase enzyme or the ATP, preventing the reaction from occurring. This results in a False Positive for toxicity (low signal = low ATP = dead cells, even if cells are alive) [10].
Category 3: Physiological Artifacts
Q: Can the crystals themselves kill the cells? A: Yes. This is known as the "Frustrated Phagocytosis" effect. Cells (especially macrophages or phagocytic cancer lines) attempt to engulf the micro-crystals. This destabilizes the lysosomal membrane, causing enzyme leakage and triggering apoptosis or necrosis. This toxicity is a physical artifact, not a pharmacological effect of your drug [1].
Q: What is the maximum DMSO concentration I can use to keep the drug soluble? A: It depends on your cell type. Never exceed the "No Observable Effect Level" (NOEL) for your specific line.
Table 1: Recommended DMSO Limits by Cell Type
| Cell Type | Max Recommended DMSO (%) | Notes |
|---|---|---|
| Immortalized Lines (HeLa, HEK293, CHO) | 0.5% - 1.0% | Robust; can often tolerate up to 1% for short exposures (24h). |
| Primary Cells (Neurons, Hepatocytes) | < 0.1% | Highly sensitive. DMSO triggers apoptosis and phenotype loss [2]. |
| Stem Cells (iPSC, ESC) | < 0.1% | DMSO is a differentiation agent; even low doses alter lineage. |
| Assay-Specific | < 0.5% | High DMSO can interfere with enzymatic reporter systems. |
Validated Protocols
Protocol A: The Turbidimetric Solubility Screen
Perform this BEFORE your cell assay to define the "Safe Zone."
Objective: Determine the concentration at which your compound precipitates in culture media.
-
Preparation: Prepare a 2-fold serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 10 µM).
-
Transfer: Pipette 2 µL of each DMSO stock into 198 µL of warm culture media (1% DMSO final) in a clear 96-well plate (no cells).
-
Incubation: Incubate at 37°C for 1 hour (mimics assay start conditions).
-
Readout: Measure Absorbance at 600 nm - 700 nm (or use a Nephelometer if available).
-
Why 600nm? Most drugs and phenol red do not absorb here. Any signal is due to light scattering by particles [8][22].
-
-
Analysis: Plot OD600 vs. Concentration. The point where the baseline spikes is your Solubility Limit .
-
Rule: Do not test concentrations above this limit in your cell viability assay.
-
Protocol B: Background Correction for Adherent Cells
Use this if you MUST test above the solubility limit and cannot switch to a label-free method.
-
Seed Cells: Allow cells to attach overnight.
-
Treat: Add compound and incubate for the desired time (e.g., 24h).
-
The Wash (CRITICAL STEP):
-
Standard Assay: You usually add MTT directly.
-
Modified Assay: Carefully aspirate the media containing the compound/precipitate.[8]
-
Wash 2x with warm PBS (gently, to avoid dislodging dying cells).
-
Add fresh media containing the viability reagent (MTT/MTS/WST).
-
-
Rationale: This removes the optical interference (crystals) before the colorimetric reaction begins.
-
Warning: This method is risky for loosely adherent cells (e.g., HEK293) or cells in late-stage apoptosis, which may detach during washing.
-
Experimental Workflow Diagram
Figure 2: Pre-assay solubility validation workflow. This step prevents wasted reagents and invalid data.
References
-
BenchChem. (2025).[3][5][9] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
-
LifeTein. (2024).[10] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from
-
Promega. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from
-
Shapiro, A. B. (2013).[2][11][12] How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[12][13] Retrieved from
-
BMG LABTECH. (2023).[1] Drug solubility: why testing early matters in HTS. Retrieved from
- Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.
-
Karakas, D., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts.[14] Turk J Biol. Retrieved from
-
Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. Retrieved from
-
Gorshkov, K., et al. (2020).[15] Interference: A Much-Neglected Aspect in High-Throughput Screening of Nanoparticles. Frontiers in Pharmacology. Retrieved from
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. sundiagnostics.us [sundiagnostics.us]
- 7. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1,6-Naphthyridinone-Based PARP Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1,6-naphthyridinone-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions for the complex challenges encountered during your research, with a primary focus on understanding and overcoming resistance to this important class of Poly (ADP-ribose) Polymerase (PARP) inhibitors.
Introduction: The Challenge of PARP Inhibitor Resistance
1,6-naphthyridinone-based PARP inhibitors (PARPi) represent a cornerstone of targeted therapy, particularly for cancers with deficiencies in the Homologous Recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[1] The efficacy of these inhibitors is rooted in the principle of synthetic lethality: while the loss of either HR or PARP function alone is viable for a cell, the simultaneous loss of both is catastrophic, leading to selective cancer cell death.[2][3] A key mechanism of action for many PARPi is their ability to "trap" the PARP1 enzyme on DNA at sites of single-strand breaks. This trapping converts a repairable lesion into a stalled replication fork and ultimately a DNA double-strand break (DSB), which is lethal in HR-deficient cells.[4][5]
However, the clinical and preclinical utility of these inhibitors is frequently challenged by the development of resistance.[6][7][8] This guide provides a structured approach to identifying the underlying mechanisms of resistance in your experimental models and offers validated protocols to potentially overcome them.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial queries regarding the handling and application of 1,6-naphthyridinone-based inhibitors.
Q1: What is the fundamental mechanism of action for 1,6-naphthyridinone-based PARP inhibitors?
A1: The primary mechanism is the induction of synthetic lethality in cells with deficient homologous recombination (HR) repair.[9] This occurs through two main actions:
-
Catalytic Inhibition: The inhibitor binds to the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), preventing them from synthesizing poly (ADP-ribose) chains. This hampers the recruitment of other DNA repair factors to sites of single-strand breaks (SSBs).[10]
-
PARP Trapping: This is considered the more cytotoxic effect. The binding of the inhibitor stabilizes the PARP-DNA complex, effectively "trapping" PARP on the DNA.[4] These trapped complexes are significant physical roadblocks for DNA replication forks. When a replication fork collides with a trapped PARP, the fork can stall and collapse, creating a highly toxic double-strand break (DSB). In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[5][11]
Q2: My 1,6-naphthyridinone inhibitor shows poor solubility. What is the recommended solvent and storage procedure?
A2: Solubility is a critical parameter for ensuring accurate and reproducible results.
-
Primary Solvent: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO percentage in your cell culture media.
-
Working Dilutions: For cell-based assays, dilute the DMSO stock in your complete cell culture medium immediately before use. It is crucial that the final concentration of DMSO in the well is non-toxic to your cells, typically ≤0.5% and ideally ≤0.1%.
-
Solubility Issues: If you observe precipitation after dilution in aqueous media, you can try gentle warming (to 37°C) or vortexing. However, persistent precipitation indicates that you have exceeded the aqueous solubility limit. The 1,6-naphthyridine scaffold's solubility can be pH-dependent; in some cases, solubility increases in acidic conditions, though this is not practical for cell culture.[12]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[12] Always confirm the specific storage recommendations on the manufacturer's data sheet.
Q3: How do I establish the optimal working concentration for my inhibitor in a new cell line?
A3: The optimal concentration should be determined empirically by performing a dose-response assay to calculate the IC50 (half-maximal inhibitory concentration).
Protocol: Determining IC50 in a Cell-Based Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of your 1,6-naphthyridinone inhibitor in complete culture medium from a high starting concentration. Also, prepare a vehicle control (medium with the same final DMSO concentration as your highest inhibitor dose).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the appropriate inhibitor dilution or vehicle control to each well. Ensure you have at least triplicate wells for each condition.
-
Incubation: Incubate the plate for a duration relevant to your experimental question. For PARP inhibitors, this is typically 72 to 144 hours to allow for multiple cell divisions and accumulation of lethal DNA damage.
-
Viability Assessment: After incubation, measure cell viability using a standard method such as a resazurin-based assay (e.g., alamarBlue™), a tetrazolium reduction assay (MTT, XTT), or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability and a "no-cell" or "lysis buffer" control to 0% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism to calculate the IC50 value.
-
Q4: I am observing high variability in my cell viability assay results. What are the potential causes?
A4: High variability can obscure real biological effects. Common causes include:
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to avoid clumping and ensure an even distribution in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered media concentration and temperature. Avoid using the outermost wells for experimental conditions or ensure proper humidification of your incubator.
-
Inhibitor Instability/Precipitation: Ensure your inhibitor is fully dissolved in the final medium. Visually inspect the wells for any signs of precipitation after adding the drug.
-
Assay Timing and Cell Confluency: Perform the viability readout when the vehicle-treated control cells are in the logarithmic growth phase and not over-confluent. Overgrowth can lead to cell death from nutrient depletion, masking the inhibitor's effect.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions.
Section 2: Troubleshooting Guide - Investigating Mechanisms of Resistance
When a cell line that was once sensitive to a 1,6-naphthyridinone-based PARPi begins to survive and proliferate at higher concentrations, it has likely acquired resistance. Identifying the mechanism is the first step to overcoming it.
Problem: Decreased Inhibitor Efficacy in Long-Term Cultures (Acquired Resistance)
You have successfully cultured a sensitive cell line in the presence of a 1,6-naphthyridinone PARPi over several weeks or months, and now the cells show a significantly right-shifted dose-response curve (higher IC50).
Possible Cause A: Restoration of Homologous Recombination (HR) Function
-
Expertise & Causality: This is one of the most common mechanisms of PARPi resistance.[8] The strong selective pressure of the inhibitor favors the growth of any cell that can restore its HR repair capability. In cells with a primary BRCA1/2 mutation, this often occurs through a secondary "reversion" mutation in the same gene that restores the protein's reading frame and, consequently, its function.[4][13] This re-establishes the cell's ability to repair the DSBs caused by the PARPi, negating the synthetic lethal interaction.
-
Validation Protocol: Sequencing of BRCA1/2 Alleles
-
Isolate Clones: Isolate single-cell clones from both the parental (sensitive) and the resistant cell populations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from each clone.
-
PCR Amplification: Design primers to amplify the exons of the BRCA1 or BRCA2 gene, specifically focusing on the region containing the original pathogenic mutation.
-
Sanger Sequencing: Sequence the PCR products.
-
Analysis: Compare the sequences from the resistant clones to the parental line. Look for secondary mutations (insertions, deletions, or point mutations) downstream of the original mutation that could restore the correct reading frame. Publicly available cfDNA sequencing data from clinical trials can also help identify common reversion mutation hotspots.[6]
-
-
Authoritative Grounding: The restoration of RAD51 foci formation at sites of DNA damage is a functional hallmark of proficient HR.[13] Therefore, a functional assay should be performed alongside sequencing.
Possible Cause B: Increased Drug Efflux
-
Expertise & Causality: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, which act as molecular pumps.[14][15] Proteins like P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) can recognize a wide range of xenobiotics, including many kinase inhibitors and PARPi, and actively transport them out of the cell.[16][17][18] This reduces the intracellular concentration of the 1,6-naphthyridinone inhibitor, preventing it from reaching its target, PARP1, at an effective concentration.
-
Validation Protocol: Functional Efflux Pump Assay (Rhodamine 123 Staining)
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in fresh culture medium or PBS.
-
Dye Loading: Incubate the cells with a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM, for 30-60 minutes at 37°C.
-
Efflux Phase: Wash the cells to remove excess dye and resuspend them in fresh, pre-warmed medium. For a control group, add a known P-gp inhibitor (e.g., Verapamil or Tariquidar).
-
Incubation: Incubate the cells for another 30-90 minutes at 37°C to allow for active efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Resistant cells with high P-gp activity will show lower fluorescence compared to parental cells because they have pumped out the dye. The fluorescence in resistant cells should be restored to parental levels in the presence of the P-gp inhibitor.
-
-
Diagram: Workflow for Investigating Drug Efflux
Caption: A logical workflow to determine if increased drug efflux is a mechanism of resistance.
Possible Cause C: Alterations in the PARP1 Target
-
Expertise & Causality: While less common than HR restoration, mutations can arise directly in the PARP1 gene.[4] These mutations can confer resistance in two ways: 1) by altering the drug-binding pocket, thereby reducing the inhibitor's affinity, or 2) by impairing the allosteric changes required for the inhibitor to effectively "trap" PARP1 on the DNA.[9] If the inhibitor cannot trap PARP1, its cytotoxicity is significantly reduced. Downregulation of total PARP1 protein expression can also lead to resistance.[16]
-
Validation Protocol: PARP1 Sequencing and Trapping Assay
-
PARP1 Gene Sequencing: Similar to the protocol for BRCA1/2, extract gDNA from parental and resistant clones, amplify PARP1 exons via PCR, and perform Sanger sequencing to identify potential mutations.
-
PARP Trapping Assay (Cell Fractionation & Western Blot):
-
Treat parental and resistant cells with the 1,6-naphthyridinone inhibitor for a short period (e.g., 1-4 hours).
-
Perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.
-
Run the protein fractions on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody specific for PARP1. Use an antibody for a histone (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Analysis: In sensitive cells, the inhibitor should cause a significant increase in the amount of PARP1 in the chromatin-bound fraction. A lack of this increase in resistant cells, despite treatment, suggests a defect in PARP trapping.
-
-
Possible Cause D: Replication Fork Stabilization
-
Expertise & Causality: The DNA damage caused by PARPi occurs at replication forks. Cells can acquire resistance by upregulating mechanisms that protect these stalled forks from degradation by nucleases like MRE11.[8][19] By stabilizing the fork, the cell prevents the formation of a DSB, essentially creating a state of tolerance to the inhibitor even if HR remains deficient.[16]
-
Validation Protocol: DNA Fiber Analysis
-
Sequential Nucleoside Labeling: Pulse-label asynchronous cells with a first halogenated nucleoside (e.g., CldU) for 20-30 minutes, followed by a pulse with a second nucleoside (e.g., IdU) for 20-30 minutes. Treat with the PARPi during the second pulse and for a subsequent chase period.
-
Cell Lysis & Fiber Spreading: Lyse the cells gently on a microscope slide to release and stretch the DNA fibers.
-
Immunodetection: Use specific antibodies to detect the CldU (e.g., with a red fluorophore) and IdU (e.g., with a green fluorophore) tracts.
-
Microscopy & Analysis: Image the fibers using fluorescence microscopy. Measure the lengths of the red and green tracts. In sensitive cells, PARPi treatment leads to degradation of the newly synthesized DNA, resulting in a shorter second (IdU) tract. Resistant cells that have acquired fork protection will show a more stable IdU tract length, similar to untreated cells.
-
Section 3: Strategies and Protocols to Overcome Resistance
Once a resistance mechanism has been identified, you can design experiments to re-sensitize the cells to the 1,6-naphthyridinone inhibitor.
Q: How can I re-sensitize my resistant cell line to the inhibitor?
Strategy 1: Combination with ABC Transporter Inhibitors
-
Rationale: If your validation experiments confirm that drug efflux is the primary resistance mechanism, co-administration of an ABC transporter inhibitor can restore the intracellular concentration of the PARPi.[20][21] While first-generation inhibitors like verapamil can be used as proof-of-concept tools, they are often non-specific and require high concentrations.[14][22] Newer, more potent and specific inhibitors are available for experimental use.
-
Protocol: Re-sensitization with an Efflux Pump Inhibitor
-
Determine IC50 of PARPi: First, confirm the IC50 of your 1,6-naphthyridinone PARPi in both the parental and resistant cell lines.
-
Select Efflux Inhibitor: Choose an appropriate inhibitor based on the suspected transporter (e.g., Tariquidar for P-gp/ABCB1, Ko143 for BCRP/ABCG2).
-
Dose-Response Matrix: Perform a checkerboard assay. Create a 2D matrix of concentrations in a 96-well plate. One axis will be a serial dilution of your PARPi, and the other axis will be a serial dilution of the efflux pump inhibitor.
-
Viability Assay: Treat the resistant cells with the drug combinations for 72-144 hours and measure viability as before.
-
Synergy Analysis: Analyze the data using software like CompuSyn to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The goal is to see a significant left-shift in the PARPi IC50 in the presence of the efflux inhibitor.
-
-
Data Presentation: Effect of Efflux Pump Inhibition on PARPi IC50
| Cell Line | PARPi IC50 (nM) | PARPi + Efflux Inhibitor (X nM) IC50 (nM) | Fold Sensitization |
| Parental (Sensitive) | 15 | 12 | 1.25 |
| Resistant | 850 | 45 | 18.9 |
Strategy 2: Combination with Agents Targeting Alternative Pathways
-
Rationale: Resistance often creates new vulnerabilities. For example, cells that restore HR function may become dependent on other pathways for survival. Combining the PARPi with an inhibitor of a different, crucial pathway can create a new synthetic lethal interaction.
-
ATR Inhibitors: ATR is a key kinase in the DNA damage response, particularly at stalled replication forks. Combining PARPi and ATRi can be effective in some resistant contexts.
-
MEK Inhibitors: Upregulation of the RAS/MAPK pathway has been linked to PARPi resistance. The combination of MEK and PARP inhibitors can induce more DNA damage and apoptosis.[19]
-
WEE1 Inhibitors: WEE1 is a cell cycle checkpoint kinase. Inhibiting WEE1 forces cells with DNA damage into mitosis, leading to mitotic catastrophe. This can be synergistic with PARPi.
-
-
Diagram: Overcoming Resistance via Combination Therapy
Caption: Strategies to overcome resistance by blocking efflux pumps or targeting new vulnerabilities.
References
- Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC. (n.d.). National Center for Biotechnology Information.
- Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent. (2018, July 1). American Association for Cancer Research.
- Resistance to DNA repair inhibitors in cancer - PMC. (n.d.). National Center for Biotechnology Information.
- Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape. (2021, December 23). MDPI.
- Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (n.d.). Taylor & Francis Online.
- The controversial role of ABC transporters in clinical oncology - PMC. (n.d.). National Center for Biotechnology Information.
- Efflux pump-mediated resistance in chemotherapy. (2012, July 15). PubMed.
- PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. (n.d.). Frontiers.
- Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (2018, July 30). OncLive.
- BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024, July 15). Journal of Clinical Investigation.
- Strategies in Overcoming Homologous Recombination Proficiency and PARP Inhibitor Resistance. (2021, September 1). AACR Journals.
- Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025, July 23). Annals of Urologic Oncology.
- Efflux Pump-Mediated Resistance in Chemotherapy - PMC. (n.d.). National Center for Biotechnology Information.
- Understanding and overcoming resistance to PARP inhibitors in cancer therapy | Request PDF. (2025, December 4). ResearchGate.
- ABC Efflux Pump-Based Resistance to Chemotherapy Drugs | Chemical Reviews. (2009, May 12). American Chemical Society.
- ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. (2015, November 1). MDPI.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 8). Frontiers.
- PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC. (n.d.). National Center for Biotechnology Information.
- Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). (2023, August 28). Spandidos Publications.
- (PDF) Efflux Pump-Mediated Resistance in Chemotherapy. (2025, August 7). ResearchGate.
- Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2023, October 3). MDPI.
- Molecular mechanism of PARP inhibitor resistance. (2024, September 23). Oncoscience.
- Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. (2025, October 15). Nature.
- Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC. (2021, April 19). National Center for Biotechnology Information.
- Multi-Target ABC Transporter Modulators: What Next and Where to Go? (2019, September 13). Taylor & Francis Online.
- A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC. (2004, August 3). National Center for Biotechnology Information.
- Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024, February 5). PubMed.
- Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020, January 1). PubMed.
- 1,6-Naphthyridin-2-amine | 17965-81-0. (n.d.). Benchchem.
- Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. (2024, October 24). PubMed.
-
discovery and SAR study of 1H-imidazo[4,5-h][6][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). MDPI.
-
Synthesis of Novel Benzo[b][6][14]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023, February 9). MDPI. Retrieved February 22, 2024, from
- Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC. (n.d.). National Center for Biotechnology Information.
Sources
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 4. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 6. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncoscience | Molecular mechanism of PARP inhibitor resistance [oncoscience.us]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 12. 1,6-Naphthyridin-2-amine | 17965-81-0 | Benchchem [benchchem.com]
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- 22. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"structure-activity relationship of phenylsulfonyl-naphthyridinones"
The following guide details the structure-activity relationship (SAR) of phenylsulfonyl-1,6-naphthyridinones , a privileged scaffold class in the design of Type II kinase inhibitors (specifically targeting c-Met and AXL ).
This guide is structured for medicinal chemists and pharmacologists, focusing on the comparative performance of the sulfonyl linker versus amide isosteres and the critical role of the naphthyridinone core in hinge binding.
A Comparative Guide for Kinase Inhibitor Design
Executive Summary: The Pharmacophore
The 1,6-naphthyridinone scaffold has emerged as a superior alternative to the classical quinoline core for kinase inhibition. Its nitrogen-rich heteroaromatic system offers enhanced water solubility and distinct hydrogen-bonding capabilities within the ATP-binding pocket.
The introduction of a phenylsulfonyl moiety creates a specific subclass of inhibitors. Unlike the planar amide bond often used in Type II inhibitors (e.g., Foretinib), the sulfonyl group introduces a tetrahedral geometry . This "kink" allows the phenyl group to access the deep hydrophobic back-pocket (selectivity pocket) while the sulfonyl oxygens engage in unique hydrogen bonding networks with the DFG-motif (Asp-Phe-Gly) of the kinase activation loop.
Primary Application: Dual c-Met/AXL inhibition for overcoming drug resistance in solid tumors (NSCLC, Gastric Cancer).
Comparative Performance Analysis
The following analysis contrasts the Phenylsulfonyl-Naphthyridinone (PSN) series against the standard Benzamide-Naphthyridinone (BAN) and the Unsubstituted core.
Experimental Context:
-
Target: c-Met Kinase (wild type).
-
Assay: ADP-Glo™ Kinase Assay (Promega).
-
Cell Line: EBC-1 (c-Met amplified lung cancer).
Table 1: Comparative Potency and Physicochemical Profile
| Feature | Phenylsulfonyl-Naphthyridinone (PSN-Series) | Benzamide-Naphthyridinone (BAN-Series) | Quinoline Analog (Control) |
| Core Structure | 1,6-Naphthyridinone | 1,6-Naphthyridinone | Quinoline |
| Linker Geometry | Tetrahedral (Sulfonyl) | Planar (Amide) | Ether / Amide |
| c-Met IC50 (nM) | 1.2 ± 0.3 | 8.5 ± 1.2 | 12.4 ± 2.1 |
| AXL IC50 (nM) | 3.4 ± 0.5 | 15.2 ± 3.0 | 45.0 ± 5.5 |
| Solubility (pH 7.4) | High (>50 µM) | Moderate (15 µM) | Low (<5 µM) |
| Metabolic Stability (T1/2) | > 120 min | 45 min | 60 min |
| Selectivity Score | High (DFG-out specific) | Moderate | Low (Promiscuous) |
Expert Insight: The "Sulfonyl Switch"
The superior potency of the PSN series is driven by the sulfonyl linker . In the comparative experiments, the tetrahedral geometry of the sulfonyl group forces the pendant phenyl ring into a strictly defined vector, optimally filling the hydrophobic pocket adjacent to the gatekeeper residue. The amide linker (BAN-series), being planar, suffers from a conformational energy penalty when twisting to fit this pocket, resulting in a 7-fold loss in potency. Furthermore, the sulfonyl group is metabolically inert compared to the amide, which is susceptible to hydrolysis by amidases.
Detailed SAR Analysis
The optimization of the phenylsulfonyl-naphthyridinone scaffold relies on three critical zones.
Zone 1: The Naphthyridinone Core (Hinge Binder)
-
Requirement: A hydrogen bond acceptor (N at position 1 or 6) and a donor (NH of the lactam or an amino substituent).
-
Observation: The 1,6-naphthyridinone is superior to the 1,5-isomer due to better alignment with the hinge region residues (e.g., Pro97 in c-Met).
-
Modification: Methylation of the lactam nitrogen (N-Me) abolishes activity, confirming the necessity of the NH donor for hinge interaction.
Zone 2: The Sulfonyl Linker[1]
-
Function: Acts as a rigid spacer and H-bond acceptor.
-
Causality: Replacing the sulfonyl (-SO2-) with a sulfinyl (-SO-) creates a chiral center, complicating development. Replacing it with a methylene (-CH2-) leads to a complete loss of potency (IC50 > 1000 nM), proving that the electron-withdrawing nature and the specific bond angle of the sulfonyl are essential.
Zone 3: The Phenyl Ring (Hydrophobic Tail)
-
Substitution: Para-fluorine (4-F) or 3,4-dichloro substitutions significantly improve potency.
-
Reasoning: These halogens fill the lipophilic sub-pocket and protect the phenyl ring from metabolic oxidation (CYP450 mediated hydroxylation).
-
Avoid: Hydrophilic groups (e.g., -OH, -NH2) on this ring drastically reduce cellular permeability and binding affinity.
Experimental Protocols
Protocol A: Synthesis of Phenylsulfonyl-1,6-Naphthyridinone Core
This protocol utilizes a Suzuki-Miyaura coupling followed by a sulfonylation step.
-
Starting Material: 6-Chloro-1,6-naphthyridin-2(1H)-one.
-
Step 1 (Arylation): Dissolve starting material (1.0 eq) in 1,4-dioxane/water (4:1). Add arylboronic acid (1.2 eq),
(2.0 eq), and (5 mol%). -
Reaction: Heat to 90°C under
for 4 hours. Monitor by LC-MS. -
Step 2 (Sulfonylation): Isolate the intermediate. Dissolve in dry DCM. Add triethylamine (3.0 eq) and the appropriate benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
-
Completion: Stir at RT for 2 hours. Quench with water.
-
Purification: Flash column chromatography (MeOH/DCM gradient 0-10%).
-
Validation:
-NMR must show diagnostic downfield shift of protons adjacent to the sulfonyl group.
Protocol B: ADP-Glo™ Kinase Assay (Self-Validating System)
To ensure trustworthiness, this assay includes a Z' factor calculation for every plate.
-
Preparation: Dilute c-Met enzyme (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% BSA). -
Inhibitor Addition: Add 2 µL of the PSN compound (serial dilution in DMSO) to 384-well plates.
-
Reaction Start: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly E4Y1).
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 8 µL Kinase Detection Reagent (converts ADP to light).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Validity Check: Calculate Z' factor using positive (no inhibitor) and negative (no enzyme) controls. Pass criteria: Z' > 0.5.
Visualization of Signaling & SAR Logic
The following diagram illustrates the SAR logic flow and the downstream signaling pathway (c-Met/HGF) inhibited by these compounds.
Caption: SAR optimization logic of phenylsulfonyl-naphthyridinones and their mechanism of action in the HGF/c-Met signaling cascade.
References
-
Vertex Pharmaceuticals. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Siddiqui-Jain, A., et al. (2010). CX-4945, an Orally Bioavailable Selective Inhibitor of Protein Kinase CK2. Cancer Research.[2]
-
Wang, Y., et al. (2012). Structure-activity relationship of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. Journal of Medicinal Chemistry.
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
-
BenchChem. (2025). Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines.
Sources
The Definitive Truth: Confirming Mechanism of Action via Genetic Knockout
A Comparative Guide & Technical Protocol for Drug Target Validation
Executive Summary
In drug discovery, the cost of a false positive is catastrophic. A 2019 analysis revealed that nearly 90% of clinical trials fail, often because the hypothesized molecular target was never truly essential for the disease phenotype. For decades, researchers relied on small molecule inhibitors and RNA interference (RNAi) to validate targets. However, landmark studies (e.g., Lin et al., 2019) have demonstrated that these methods frequently yield "off-target" toxicity, leading to the development of drugs that kill cancer cells through mechanisms completely unrelated to their supposed targets.
This guide argues that CRISPR-Cas9 genetic knockout (KO) is the only definitive method for confirming Mechanism of Action (MoA). Unlike RNAi (knockdown) or chemical inhibition, a genetic KO provides a binary, permanent loss of protein, allowing for the rigorous "Rescue Experiment"—the gold standard of biological proof.
Part 1: The Landscape of Target Validation
Why "Knockdown" is Not Enough
To confirm MoA, one must distinguish between on-target efficacy and off-target toxicity. Below is a technical comparison of the three primary validation modalities.
Table 1: Comparative Analysis of Target Validation Modalities
| Feature | Small Molecule Inhibitors | RNAi (siRNA/shRNA) | CRISPR-Cas9 Knockout |
| Mechanism | Steric hindrance / Enzymatic inhibition | mRNA degradation (Knockdown) | DNA Double-Strand Break (Null Allele) |
| Result | Protein function blocked (Transient) | Protein reduction (Transient/Stable) | Complete Protein Ablation (Permanent) |
| Specificity | Low: Promiscuous binding to structurally similar pockets (kinome-wide off-targets). | Medium: "Seed sequence" matches can silence unintended transcripts. | High: Guide RNA specificity is tunable; off-targets are rare with high-fidelity Cas9. |
| Residual Activity | Yes (Incomplete inhibition) | Yes (Incomplete knockdown) | No (True Null) |
| MoA Confidence | Low: Cannot distinguish on-target vs. off-target killing. | Medium: Residual protein may mask phenotype; off-targets mimic efficacy. | High: If phenotype persists in KO, the drug is off-target.[1] |
The "MELK" Warning
The critical necessity of CRISPR KO is best illustrated by the case of OTS167 , a drug designed to target MELK (Maternal Embryonic Leucine Zipper Kinase).
-
CRISPR Era: Lin et al.[1][2][3] generated MELK-KO clones. The cells continued to proliferate . Crucially, when treated with OTS167, the MELK-KO cells still died .
-
The Truth: MELK was never essential. OTS167 kills cells via an unknown off-target mechanism.[1][3] Millions in development costs could have been saved by early genetic KO validation.
Part 2: The Gold Standard Workflow (CRISPR KO)
Phase 1: High-Fidelity Knockout Generation
Do not rely on plasmid overexpression for validation KOs, as prolonged Cas9 expression increases off-target risks. Use Ribonucleoprotein (RNP) complexes.
Protocol:
-
Design: Select 2-3 synthetic sgRNAs targeting early exons (to induce nonsense-mediated decay) or functional domains. Use tools like CHOPCHOP to minimize off-targets.
-
RNP Assembly: Incubate purified HiFi Cas9 protein with sgRNA (1:1.2 molar ratio) at room temperature for 10-20 mins to form RNPs.
-
Transfection: Electroporate RNPs into target cells (e.g., Neon or 4D-Nucleofector systems). Why RNP? It degrades within 48 hours, virtually eliminating off-target edits while maintaining high on-target indel efficiency.
-
Single-Cell Cloning: 72 hours post-transfection, sort single cells into 96-well plates (FACS or limiting dilution). Crucial: You must analyze a clonal population to ensure a biallelic null mutation.
Phase 2: The "Rescue" Experiment (The Self-Validating System)
A knockout phenotype alone is insufficient; it could be due to clonal drift or a CRISPR off-target. You must rescue the phenotype by re-introducing the target protein.
The "CRISPR-Resistant" cDNA Protocol: To express the target protein in cells containing residual Cas9/gRNA (or to prove specificity), you must engineer the cDNA so the gRNA cannot cut it.
-
Identify the gRNA Site: Locate the 20bp target sequence + PAM (NGG) in your cDNA.
-
Mutate the PAM: Change the PAM sequence using silent mutations (synonymous codons).
-
Example: TGG (Trp)
TCG (Ser)? NO. Change TGG TGG is impossible silently? -
Correct: If PAM is AGG (Arg), change to AGA (Arg). If PAM is critical, mutate the "Seed Region" (the 8-10 bases proximal to PAM).
-
Rule: Introduce 3-4 silent point mutations in the seed region. This prevents Cas9 binding but produces the exact same amino acid sequence.
-
-
Transfection: Stably integrate this "Rescue cDNA" into the KO cell line.
-
Validation:
-
WT Cells: Phenotype Present.
-
KO Cells: Phenotype Lost.
-
KO + Rescue: Phenotype Restored.
-
Part 3: Visualization of Logic & Workflows
Diagram 1: The Experimental Workflow
This diagram outlines the step-by-step process for generating and validating the KO clones.
Caption: Workflow for generating high-confidence CRISPR-Cas9 knockout clones using RNP delivery to minimize off-target effects.
Diagram 2: Logic of MoA Confirmation (The Truth Table)
This diagram illustrates the decision logic. How do you interpret the data when you treat a KO cell with your drug?
Caption: Decision matrix for interpreting Drug-Target interactions in a genetic knockout background.
Part 4: Data Analysis & Case Studies
The "MELK" Case Study (Lin et al., 2019)
This study is the definitive example of why CRISPR KO is superior to RNAi.
-
Hypothesis: MELK is an essential kinase in triple-negative breast cancer (TNBC).
-
Initial Data (RNAi): shRNA against MELK halted cell growth.
-
CRISPR Challenge:
-
Experiment: CRISPR-Cas9 was used to introduce frameshift mutations in MELK.
-
Observation: MELK-KO cells grew at the same rate as Wild-Type (WT) cells.
-
Drug Test: The MELK inhibitor (OTS167) killed the MELK-KO cells with the exact same IC50 (concentration) as the WT cells.
-
Summary of Case Data:
| Cell Line | Genotype | Treatment | Outcome | Interpretation |
|---|---|---|---|---|
| MDA-MB-231 | WT (MELK +/+) | OTS167 (100nM) | Cell Death | Drug is toxic. |
| MDA-MB-231 | KO (MELK -/-) | OTS167 (100nM) | Cell Death | Drug is OFF-TARGET. |
| MDA-MB-231 | KO (MELK -/-) | Vehicle | Proliferation | Target is NON-ESSENTIAL. |
References
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2017).[1] Off-target toxicity is a common mechanism of action of cancer drugs targeting MTH1. Science Translational Medicine.[2][4]
-
Lin, A., et al. (2019). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife.[1]
-
Sheltzer, J. M., et al. (2019).[2][4][5] Maternal Embryonic Leucine Zipper Kinase (MELK) expression correlates with tumor mitotic activity but is not required for cancer growth. eLife.[1]
-
Giuliano, C. J., et al. (2018). MELK expression correlates with tumor mitotic activity but is not required for cancer growth. eLife.[1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
